molecular formula C16H15N3 B13880979 6-methyl-1-N-phenylisoquinoline-1,5-diamine

6-methyl-1-N-phenylisoquinoline-1,5-diamine

Cat. No.: B13880979
M. Wt: 249.31 g/mol
InChI Key: VIDPTOPYFFIWFS-UHFFFAOYSA-N
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Description

6-methyl-1-N-phenylisoquinoline-1,5-diamine is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The compound features a phenyl group attached to the nitrogen atom and a methyl group at the 6th position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-N-phenylisoquinoline-1,5-diamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are crucial for efficient production. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-N-phenylisoquinoline-1,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-methyl-1-N-phenylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

6-methyl-1-N-phenylisoquinoline-1,5-diamine

InChI

InChI=1S/C16H15N3/c1-11-7-8-14-13(15(11)17)9-10-18-16(14)19-12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,18,19)

InChI Key

VIDPTOPYFFIWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=CC=C3)N

Origin of Product

United States

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